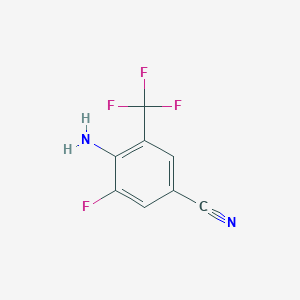

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile

Description

Properties

Molecular Formula |

C8H4F4N2 |

|---|---|

Molecular Weight |

204.12 g/mol |

IUPAC Name |

4-amino-3-fluoro-5-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H4F4N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 |

InChI Key |

HUGRPZATGUZNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)F)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Material

The key starting material is ortho-fluoro benzotrifluoride (fluorobenzene substituted with a trifluoromethyl group at the ortho position). This compound is commercially available and serves as the scaffold for subsequent functionalization.

Step 1: Nitration

- Objective: Introduce a nitro group para to the trifluoromethyl substituent.

- Reagents: Concentrated sulfuric acid, concentrated nitric acid.

- Conditions: Temperature controlled between 0°C and 150°C.

- Outcome: Formation of 3-trifluoromethyl-4-fluoronitrobenzene.

- Notes: The nitration is regioselective due to the directing effects of the fluorine and trifluoromethyl groups.

Step 2: Reduction of Nitro to Amino

- Objective: Reduce the nitro group to an amino group.

- Reagents: Metal reductants such as iron powder combined with ammonium chloride; alternative catalysts include palladium on carbon or metallic nickel.

- Solvents: Water, methanol, ethanol, or other alcohols.

- Conditions: Reflux conditions with mechanical stirring.

- Outcome: 3-trifluoromethyl-4-fluoroaniline with purity >99%.

- Yield: Typically high, with examples reporting yields surpassing 100% (based on GC purity).

Step 3: Bromination

- Objective: Introduce a bromine atom ortho to the amino group.

- Reagents: Bromine, acetic acid as solvent.

- Conditions: Temperature range 0°C to 60°C.

- Outcome: Formation of 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.

- Yield: Approximately 85% with purity around 93%.

Step 4: Diazotization and Amine Removal (Deamination)

- Objective: Convert the amino group into a diazonium salt and subsequently remove it to form a brominated fluoro-trifluoromethylbenzene.

- Reagents: Sodium nitrite under acidic conditions; reductive agents such as hypophosphorous acid, ethanol.

- Conditions: Temperature controlled between 0°C and 55°C.

- Outcome: 3-fluoro-4-bromo-5-(trifluoromethyl)benzene.

- Yield: Around 68% with purity ~94%.

Step 5: Cyanation (Substitution of Bromine by Cyano Group)

- Objective: Replace the bromine atom with a cyano group to form the benzonitrile.

- Reagents: Metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide.

- Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

- Conditions: Heating under reflux, temperature range 60°C to 250°C, under nitrogen atmosphere.

- Outcome: Formation of 4-amino-3-fluoro-5-(trifluoromethyl)benzonitrile.

- Yield: Approximately 54% with purity exceeding 98%.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Nitration | ortho-fluoro benzotrifluoride | H2SO4, HNO3; 0-150°C | 3-trifluoromethyl-4-fluoronitrobenzene | High | High |

| 2 | Reduction | 3-trifluoromethyl-4-fluoronitrobenzene | Fe powder + NH4Cl; reflux in water/alcohol | 3-trifluoromethyl-4-fluoroaniline | >100 | 99.12 |

| 3 | Bromination | 3-trifluoromethyl-4-fluoroaniline | Br2, AcOH; 0-60°C | 2-bromo-4-fluoro-5-(trifluoromethyl)aniline | 85 | 93.35 |

| 4 | Diazotization & Deamination | 2-bromo-4-fluoro-5-(trifluoromethyl)aniline | NaNO2, acid, hypophosphorous acid, ethanol; 0-55°C | 3-fluoro-4-bromo-5-(trifluoromethyl)benzene | 68 | 94.1 |

| 5 | Cyanation (Substitution) | 3-fluoro-4-bromo-5-(trifluoromethyl)benzene | CuCN, DMF; 60-250°C, N2 atmosphere | This compound | 54 | 98.2 |

Industrial Considerations

- The process utilizes readily available and cost-effective reagents such as iron powder, ammonium chloride, bromine, and cuprous cyanide.

- Reaction conditions are generally mild to moderate, facilitating safer scale-up.

- The multi-step synthesis achieves high purity (above 98%) and overall yields around 50-75%, depending on optimization.

- Waste management is simplified due to controlled emission of harmful substances, especially in bromination and cyanation steps.

- The synthetic route is suitable for industrial production due to its straightforward operations and use of common solvents and reagents.

Additional Notes on Reaction Types

- Nitration and Bromination are electrophilic aromatic substitution reactions directed by existing substituents.

- Reduction of nitro to amino groups typically employs metal-acid combinations or catalytic hydrogenation.

- Diazotization enables the transformation of amino groups into diazonium salts, which can be displaced or removed.

- Nucleophilic substitution by cyanide is facilitated by the presence of an activated aromatic bromide and polar aprotic solvents.

Scientific Research Applications

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Amino-2-(trifluoromethyl)benzonitrile

- Structure: Amino group at position 4, trifluoromethyl at position 2.

- Properties : Acts as an impurity in pharmaceuticals like bicalutamide, with a relative retention time of ~0.4 in HPLC analyses. Its positional isomerism reduces metabolic stability compared to the target compound .

- Applications : Primarily monitored as a synthetic byproduct in drug manufacturing.

3-Fluoro-5-(trifluoromethyl)benzonitrile

- Structure: Lacks the amino group; fluorine and trifluoromethyl at positions 3 and 3.

- Properties: Molecular weight 189.11 g/mol, lighter due to the absence of the amino group. Used as a versatile intermediate in organic synthesis, particularly in agrochemicals .

- Key Difference: The absence of the amino group limits its hydrogen-bonding capacity, reducing its utility in receptor-targeted applications.

Substituent Identity and Steric Effects

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

- Structure : Chlorine replaces fluorine at position 3.

- Higher molecular weight (235.58 g/mol) compared to the target compound .

- Applications : Explored in herbicide development due to enhanced lipophilicity from the chloro substituent.

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

- Structure : Bromine replaces fluorine at position 3.

- Properties : Molecular weight 265.03 g/mol , density 1.78 g/cm³ , and boiling point 277°C . Bromine’s strong electron-withdrawing nature and bulkiness may hinder nucleophilic substitution reactions .

- Research Findings : Used in cross-coupling reactions for synthesizing polyaromatic systems.

Functional Group Modifications

4-Nitro-2-(trifluoromethyl)benzonitrile

- Structure: Nitro (-NO₂) group replaces amino at position 4.

- Properties: The nitro group intensifies electron withdrawal, increasing reactivity in electrophilic substitutions. However, it reduces solubility in polar solvents compared to the amino derivative .

- Applications : Precursor in explosives and dyes.

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

- Structure: Phenoxy and methyl groups replace amino and fluorine.

- Properties: Molecular weight 277.24 g/mol, boiling point 332.6°C. The phenoxy group enhances thermal stability, making it suitable for high-temperature industrial processes .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups in pharmaceuticals often enhances their potency and selectivity, making them valuable in drug design. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is C8H4F4N. Its structure includes an amino group, a fluorine atom, and a trifluoromethyl group attached to a benzonitrile backbone. These functional groups contribute to its chemical reactivity and biological interactions.

Medicinal Chemistry Insights

Research indicates that compounds containing trifluoromethyl groups, such as this compound, often exhibit enhanced biological activity. For instance, studies have shown that the incorporation of trifluoromethyl moieties can significantly increase the potency of drugs targeting various receptors and enzymes .

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Exhibits inhibition of specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Functions as an allosteric modulator for certain G-protein coupled receptors. |

| Anticancer Properties | Demonstrates potential in inhibiting cancer cell growth in vitro. |

Case Studies

- Inhibition of Metabotropic Glutamate Receptors (mGluRs) :

- Anticancer Activity :

The biological activity of this compound is hypothesized to involve modulation of receptor pathways and enzyme interactions. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile?

- Methodological Answer : High-performance liquid chromatography (HPLC) using a C18 reverse-phase column (e.g., Waters Spherisorb ODS-2) is effective. Mobile phases like acetonitrile-water mixtures can resolve impurities, with retention times calibrated using reference standards. For fluorinated analogs, relative retention times (e.g., ~0.4 for 4-amino-2-(trifluoromethyl)benzonitrile) help identify positional isomers . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to distinguish fluorine and trifluoromethyl group placements .

Q. How can researchers synthesize this compound?

- Methodological Answer : A multi-step approach is typical. Start with fluorinated benzoyl chloride intermediates (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) and perform nucleophilic substitution with ammonia or protected amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors. Critical steps include controlling reaction temperatures (<60°C) to avoid decomposition and using anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential cyanide release from nitrile hydrolysis. Personal protective equipment (gloves, goggles) is mandatory. Although specific toxicity data for this compound is limited, analogs like 3-fluoro-5-(trifluoromethyl)benzonitrile require hazard-level handling (e.g., NFPA Health Rating 2). Store in airtight containers under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can contradictions in spectral data (NMR/MS) for fluorinated benzonitriles be resolved?

- Methodological Answer : Fluorine-19 NMR is indispensable for distinguishing regioisomers (e.g., 3- vs. 4-fluoro substitution). For MS, electrospray ionization (ESI) in positive ion mode enhances detection of [M+H]+ ions, while collision-induced dissociation (CID) fragments help confirm trifluoromethyl positioning. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What advanced chromatographic methods optimize impurity profiling of this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns improves resolution of structurally similar impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile). Use a relative response factor (RRF) of 1.4 for quantification, as validated in pharmacopeial standards. Gradient elution (e.g., 10–90% acetonitrile in 20 minutes) minimizes co-elution .

Q. What strategies enhance the yield of this compound in large-scale synthesis?

- Methodological Answer : Optimize Buchwald-Hartwig amination for introducing the amino group, using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and microwave-assisted heating (100°C, 30 minutes) to reduce reaction times. Monitor by TLC (silica gel 60 F254, UV detection) and recrystallize from ethanol/water mixtures to achieve >95% purity .

Q. How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, slowing electrophilic substitution. However, it enhances stability in Suzuki-Miyaura couplings using boronate esters (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile). Use Pd(PPh₃)₄ catalyst and Cs₂CO₃ base in THF/water (3:1) at 80°C for efficient coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.